2,2-Dimethyl-N-pyridin-4-yl-propionamide
Overview
Description
2,2-Dimethyl-N-pyridin-4-yl-propionamide: is a heterocyclic compound that belongs to the pyridine derivative family. It is characterized by its molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-N-pyridin-4-yl-propionamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under specific conditions, although it may degrade under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can exert beneficial effects by modulating biochemical pathways and enhancing cellular function . At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, it can modulate the activity of enzymes in the glycolytic pathway, thereby affecting the levels of metabolites such as glucose and pyruvate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into the mitochondria, where it may influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be found in the cytoplasm, where it may modulate cytoplasmic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide typically involves the reaction of 4-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-pyridin-4-yl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2-Dimethyl-N-pyridin-4-yl-propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-pyridin-4-yl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-pyridin-2-yl-propionamide
- N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide
- 4-(2,2,2-Trimethylacetamido)pyridine
Uniqueness
2,2-Dimethyl-N-pyridin-4-yl-propionamide is unique due to its specific structural features, such as the presence of a dimethyl group at the 2-position and a pyridin-4-yl group. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
2,2-dimethyl-N-pyridin-4-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMVFHXRDNILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330146 | |
Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70298-89-4 | |
Record name | N-(Pyridin-4-yl)pivalamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70298-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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